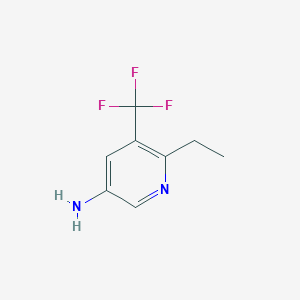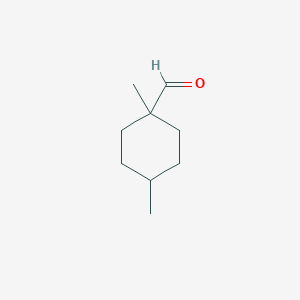
1,4-Dimethylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O. It is a derivative of cyclohexane, featuring a carbaldehyde group (-CHO) attached to the first carbon of the cyclohexane ring, with two methyl groups (-CH3) attached to the fourth carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dimethylcyclohexane-1-carbaldehyde can be synthesized through several methods, including:
Hydroformylation of 1,4-dimethylcyclohexene: This involves the addition of carbon monoxide and hydrogen to 1,4-dimethylcyclohexene in the presence of a rhodium-based catalyst.
Oxidation of 1,4-dimethylcyclohexanol: The oxidation of 1,4-dimethylcyclohexanol using oxidizing agents such as chromyl chloride (CrO2Cl2) or pyridinium chlorochromate (PCC) can yield the desired aldehyde.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic processes that ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve the most efficient synthesis.
化学反応の分析
1,4-Dimethylcyclohexane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, HNO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles and suitable solvents
Major Products Formed:
Oxidation: 1,4-Dimethylcyclohexane-1-carboxylic acid
Reduction: 1,4-Dimethylcyclohexanol
Substitution: Various substituted cyclohexanes depending on the nucleophile used
科学的研究の応用
1,4-Dimethylcyclohexane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism by which 1,4-Dimethylcyclohexane-1-carbaldehyde exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes through its aldehyde group, which can form Schiff bases with amino groups on proteins. The molecular targets and pathways involved would vary based on the context of the study or application.
類似化合物との比較
4,4-Dimethylcyclohexane-1-carbaldehyde
2,2-Dimethylcyclohexane-1-carboxaldehyde
特性
IUPAC Name |
1,4-dimethylcyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8-3-5-9(2,7-10)6-4-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLMKMOXYZKZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
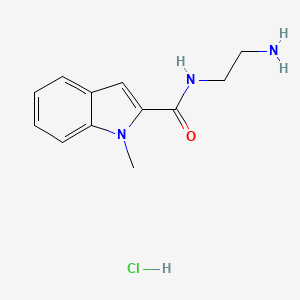
![1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid](/img/structure/B8061352.png)
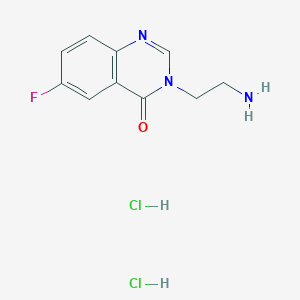
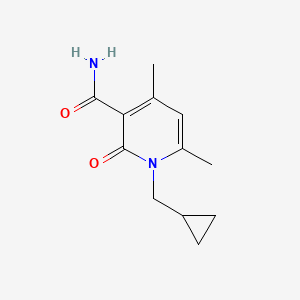
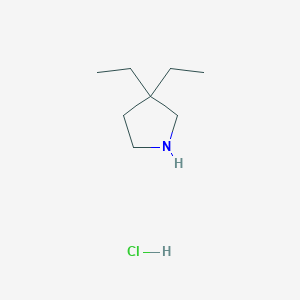
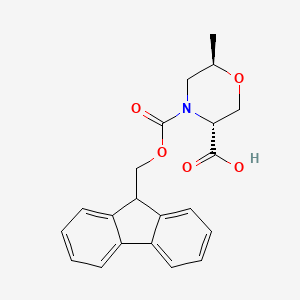
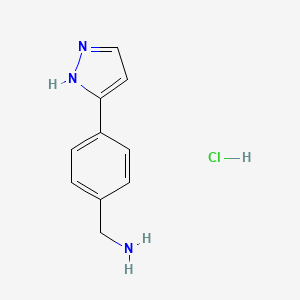
![3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8061385.png)
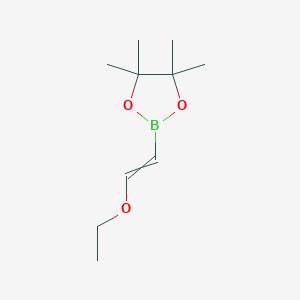
![7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8061397.png)
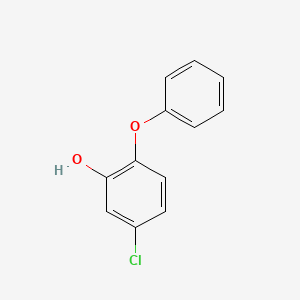
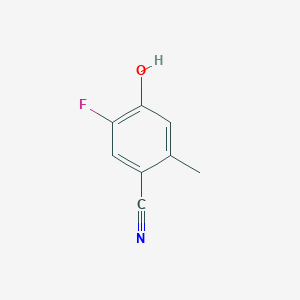
![Cyclopropyl-[1,2,4]triazin-3-YL-amine](/img/structure/B8061414.png)
